- Semisynthesis of C-ring modified triptolide analogues and their cytotoxic activities, Bioorganic & Medicinal Chemistry Letters, 2006, 16(7), 1947-1949
Cas no 884307-25-9 (Trisoxireno[4b,5:7,8:8a,9]phenanthro[1,2-c]furan-3(1H)-one, 4,5,5a,6a,7,7a,8a,9a,10,10a-decahydro-7-hydroxy-5a-methyl-7a-(1-methylethyl)-, (5aS,5bS,6aS,7R,7aR,8aR,8bR,9aS,10aS)-)
884307-25-9 structure
Product Name:Trisoxireno[4b,5:7,8:8a,9]phenanthro[1,2-c]furan-3(1H)-one, 4,5,5a,6a,7,7a,8a,9a,10,10a-decahydro-7-hydroxy-5a-methyl-7a-(1-methylethyl)-, (5aS,5bS,6aS,7R,7aR,8aR,8bR,9aS,10aS)-
Numero CAS:884307-25-9
MF:C20H24O6
MW:360.400966644287
CID:5597224
Update Time:2023-08-23
Trisoxireno[4b,5:7,8:8a,9]phenanthro[1,2-c]furan-3(1H)-one, 4,5,5a,6a,7,7a,8a,9a,10,10a-decahydro-7-hydroxy-5a-methyl-7a-(1-methylethyl)-, (5aS,5bS,6aS,7R,7aR,8aR,8bR,9aS,10aS)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Trisoxireno[4b,5:7,8:8a,9]phenanthro[1,2-c]furan-3(1H)-one, 4,5,5a,6a,7,7a,8a,9a,10,10a-decahydro-7-hydroxy-5a-methyl-7a-(1-methylethyl)-, (5aS,5bS,6aS,7R,7aR,8aR,8bR,9aS,10aS)-
- (5aS,5bS,6aS,7R,7aR,8aR,8bR,9aS,10aS)-4,5,5a,6a,7,7a,8a,9a,10,10a-Decahydro-7-hydroxy-5a-methyl-7a-(1-methylethyl)trisoxireno[4b,5:7,8:8a,9]phenanthro[1,2-c]furan-3(1H)-one
-
- Inchi: 1S/C20H24O6/c1-8(2)18-13(21)14-20(25-14)17(3)5-4-9-10(7-23-15(9)22)11(17)6-12-19(20,24-12)16(18)26-18/h8,11-14,16,21H,4-7H2,1-3H3/t11-,12-,13+,14-,16+,17-,18+,19+,20+/m0/s1
- Chiave InChI: KIQOSQBWKYFERC-RCYACASMSA-N
- Sorrisi: C[C@]12CCC3C(=O)OCC=3[C@]1([H])C[C@@H]1O[C@]31[C@@H]1O[C@]1(C(C)C)[C@H](O)[C@@H]1O[C@]231
Proprietà sperimentali
- Densità: 1.48±0.1 g/cm3(Predicted)
- Punto di ebollizione: 594.5±50.0 °C(Predicted)
- pka: 13.42±0.60(Predicted)
Trisoxireno[4b,5:7,8:8a,9]phenanthro[1,2-c]furan-3(1H)-one, 4,5,5a,6a,7,7a,8a,9a,10,10a-decahydro-7-hydroxy-5a-methyl-7a-(1-methylethyl)-, (5aS,5bS,6aS,7R,7aR,8aR,8bR,9aS,10aS)- Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1R:NaBH4, S:EtOH, rt
2.1R:4-DMAP, S:ClCH2CH2Cl, 50°C
3.1R:Bu3SnH, R:AIBN, S:CH2Cl2, 50°C
4.1R:Martin's reagent, S:CH2Cl2, rt
5.1R:NaOH, R:H2O2, S:MeOH, rt
6.1R:NaBH4, S:EtOH, rt
2.1R:4-DMAP, S:ClCH2CH2Cl, 50°C
3.1R:Bu3SnH, R:AIBN, S:CH2Cl2, 50°C
4.1R:Martin's reagent, S:CH2Cl2, rt
5.1R:NaOH, R:H2O2, S:MeOH, rt
6.1R:NaBH4, S:EtOH, rt
Riferimento
Trisoxireno[4b,5:7,8:8a,9]phenanthro[1,2-c]furan-3(1H)-one, 4,5,5a,6a,7,7a,8a,9a,10,10a-decahydro-7-hydroxy-5a-methyl-7a-(1-methylethyl)-, (5aS,5bS,6aS,7R,7aR,8aR,8bR,9aS,10aS)- Raw materials
Trisoxireno[4b,5:7,8:8a,9]phenanthro[1,2-c]furan-3(1H)-one, 4,5,5a,6a,7,7a,8a,9a,10,10a-decahydro-7-hydroxy-5a-methyl-7a-(1-methylethyl)-, (5aS,5bS,6aS,7R,7aR,8aR,8bR,9aS,10aS)- Preparation Products
Trisoxireno[4b,5:7,8:8a,9]phenanthro[1,2-c]furan-3(1H)-one, 4,5,5a,6a,7,7a,8a,9a,10,10a-decahydro-7-hydroxy-5a-methyl-7a-(1-methylethyl)-, (5aS,5bS,6aS,7R,7aR,8aR,8bR,9aS,10aS)- Letteratura correlata
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
884307-25-9 (Trisoxireno[4b,5:7,8:8a,9]phenanthro[1,2-c]furan-3(1H)-one, 4,5,5a,6a,7,7a,8a,9a,10,10a-decahydro-7-hydroxy-5a-methyl-7a-(1-methylethyl)-, (5aS,5bS,6aS,7R,7aR,8aR,8bR,9aS,10aS)-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti